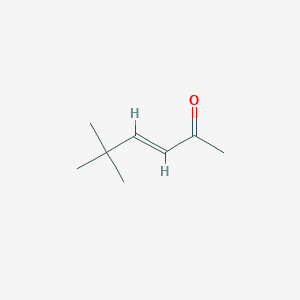![molecular formula C11H13NOS B13609240 1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of a benzo[d]thiazole moiety attached to a 2-methylpropan-2-ol group.
Métodos De Preparación
The synthesis of 1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the desired product .
Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as DprE1, which is involved in the biosynthesis of mycobacterial cell walls. The compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of bacterial growth . Molecular docking studies have provided insights into the binding interactions and affinity of the compound for its targets .
Comparación Con Compuestos Similares
1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol can be compared with other benzothiazole derivatives, such as:
2-(Benzo[d]thiazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a 2-methylpropan-2-ol group.
2-(Benzo[d]thiazol-2-yl)acetic acid: Contains an acetic acid moiety, offering different chemical properties and applications.
2-(Benzo[d]thiazol-2-yl)aniline: Features an aniline group, which can be used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NOS |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H13NOS/c1-11(2,13)7-10-12-8-5-3-4-6-9(8)14-10/h3-6,13H,7H2,1-2H3 |
Clave InChI |
TVYOGDYEUNEHJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=NC2=CC=CC=C2S1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)



![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)


